N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-2-12-6-8-13(9-7-12)23-16(25)10-24-11-22-18-17-14(21)4-3-5-15(17)27-19(18)20(24)26/h3-9,11H,2,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQBVSDWKDZDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound notable for its potential therapeutic applications, particularly in oncology and antimicrobial research. This compound features a unique molecular structure that combines a benzothieno-pyrimidine core with various functional groups, including an ethylphenyl moiety and a fluoro group. Its biological activity has been the subject of various studies, focusing on its inhibitory effects on kinases and its antibacterial properties.
Chemical Structure
The compound can be represented by the following structural formula:
Key Features:
- Molecular Formula: C_{20}H_{20}FN_{3}O_{2}S
- Molecular Weight: Approximately 363.44 g/mol
- Functional Groups: Acetamide, fluoro group, and thieno-pyrimidine core
Anticancer Activity
Research indicates that N-(4-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibits significant inhibitory activity against several kinases, particularly FLT3, which plays a crucial role in acute myeloid leukemia (AML) development. In vitro studies have shown that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Table 1: Inhibitory Activity Against Kinases
| Kinase Target | Inhibition Type | Reference |
|---|---|---|
| FLT3 | Potent Inhibitor | |
| Other Kinases | Moderate Activity |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it demonstrates promising efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. These findings position it as a potential candidate for developing new antibacterial agents.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 1.25 µg/mL | |
| B. subtilis | Comparable to penicillin |
The biological activity of N-(4-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The presence of the fluoro group enhances the compound's binding affinity to target sites, increasing its bioactivity compared to similar compounds lacking this substitution.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- Study on Kinase Inhibition : A detailed investigation into the inhibition of FLT3 kinase revealed that N-(4-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could reduce cell viability in AML cell lines significantly.
- Antibacterial Screening : Comparative studies against standard antibiotics demonstrated that this compound could serve as an effective alternative treatment option for bacterial infections resistant to conventional therapies.
Comparación Con Compuestos Similares
Table 2: Fluorinated Derivatives Comparison
Thieno[3,2-d]pyrimidin Derivatives with Varied Substituents
and describe thieno[3,2-d]pyrimidin analogs with hexahydro rings or trifluoromethoxy groups:
- 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): Contains a sulfanyl group and trifluoromethoxy substituent.
- N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl}acetamide (): Chlorine and methyl groups on the phenyl ring may enhance lipophilicity but introduce steric hindrance .
Table 3: Thieno[3,2-d]pyrimidin Derivatives
Quinazolin and Pyrimidine-Based Analogs
and highlight acetamide-linked heterocycles with distinct cores:
- 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (): Quinazolin core instead of benzothieno[3,2-d]pyrimidin. The quinazolin derivatives showed InhA inhibition for tuberculosis, suggesting the acetamide group’s role in target binding .
- 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide (): Methoxybenzyl group may enhance solubility but reduce metabolic stability compared to the target’s ethylphenyl group .
Key Findings and Implications
Substituent Effects : The 4-ethylphenyl group in the target compound likely balances lipophilicity and steric effects, contrasting with bulkier (e.g., bromine in ) or polar (e.g., trifluoromethoxy in ) substituents.
Fluorine Positioning : The 9-fluoro substituent may optimize electronic effects compared to 6- or 7-fluoro analogs, though direct activity data is needed.
Synthetic Feasibility : ’s synthesis (78% yield) suggests efficient acetylation methods, which could be adapted for the target compound .
Q & A
Q. How can researchers optimize the synthesis of N-(4-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a multi-step approach:
Core Formation : Start with cyclization reactions to construct the benzothieno[3,2-d]pyrimidin-4-one core. Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency .
Functionalization : Introduce the 9-fluoro and 4-ethylphenyl groups via nucleophilic substitution or coupling reactions. Catalysts like Pd(PPh₃)₄ may improve regioselectivity .
Acetamide Attachment : Use coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions. Monitor purity via HPLC (≥95%) .
- Key Parameters : Control temperature (60–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to balance yield and purity .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : A tiered analytical strategy is recommended:
Q. Primary Characterization :
Q. Purity Assessment :
Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 204–205°C for analogs ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Methodological Answer : SAR discrepancies often arise from substituent variations. To address this:
Systematic Substitution : Compare analogs with modified groups (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl) to assess bioactivity shifts .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs .
Validation : Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
- Example : Fluorine at position 9 enhances metabolic stability but may reduce solubility; balance via co-solvents (DMSO/PBS) .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : A multi-modal approach is essential:
Q. Target Identification :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins .
- Phosphoproteomics : Use SILAC labeling to identify kinase targets .
Q. Pathway Analysis :
- RNA-seq : Profile transcriptomic changes in treated cell lines (e.g., HeLa or HEK293) .
In Vivo Validation : Employ xenograft models to assess tumor growth inhibition (dose range: 10–50 mg/kg) .
Q. How can researchers address solubility and bioavailability challenges during preclinical development?
- Methodological Answer : Improve pharmacokinetics via:
Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .
In Silico ADME Prediction : Tools like SwissADME to predict logP (target <3) and P-glycoprotein substrate risk .
Q. What methodologies are recommended for resolving spectral data contradictions (e.g., overlapping NMR peaks)?
- Methodological Answer : Advanced spectroscopic techniques:
2D NMR : Utilize HSQC and HMBC to resolve aromatic proton assignments in crowded regions (e.g., δ 7.0–8.5 ppm) .
X-ray Crystallography : Determine crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
